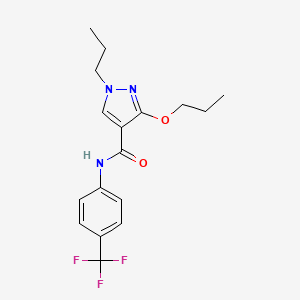

![molecular formula C11H15N3O4S B2912820 2-[2-(4-羟基-6-甲基嘧啶-2-硫基)乙酰氨基]乙酸乙酯 CAS No. 476298-78-9](/img/structure/B2912820.png)

2-[2-(4-羟基-6-甲基嘧啶-2-硫基)乙酰氨基]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of a similar compound, 2,3-dihydro-6-methyl-2-thioxopyrimidin- (1 H )-one (I), has been performed in a lab . The synthesis involved ring-closing cyclization, as a result of the condensation of ethyl-3-oxobutanoate with thiourea in KOH in an ethanol medium . This produced 2,3-dihydro-6-methyl-2-thioxopyrimidin- (1 H )-one (I). The reaction of compound (I) with 2-chloroacetic acid in an alkaline KOH solution produced the carboxylate derivative .Chemical Reactions Analysis

The reaction of the synthesized compound (I) with 2-chloroethanol in an aqueous solution of KOH, created 2-(2-hydroxyethylthio)-6-methylpyrimidin-4 (3H)-one (IV) . Different acylation reagents (acetyl chloride, benzoyl chloride) were reacted with compound (I), in dimethylformamide, acylation happens on sulfur and furnished S-acylified derivatives .科学研究应用

合成和生物活性

- Mohammad、Ahmed 和 Mahmoud (2017) 的一项研究详细介绍了 6-甲基 2-硫尿嘧啶的新杂环衍生物的合成,该合成始于 6-甲基 2-硫尿嘧啶与氯乙酸乙酯反应生成 2-((4-羟基-6-甲基嘧啶-2-基)硫代)乙酸乙酯。这些化合物对各种细菌菌株表现出显着的抗菌活性 (Mohammad、Ahmed 和 Mahmoud,2017)。

化学转化和衍生物

- Roberts、Landor 和 Bolessa (1994) 的工作涉及使用烯丙-2,3-二酸乙酯和 4-四氢吡喃氧基烯丙-2-炔腈分别生成 2-甲基嘧啶-4(3H)-酮和 4-氨基-2-甲基-6-(1-四氢吡喃氧基烷基)嘧啶。这些化合物与感兴趣的化学结构相关,并且以 60-70% 的收率获得 (Roberts、Landor 和 Bolessa,1994)。

抗菌和抗肿瘤活性

- Abu‐Hashem、Youssef 和 Hussein (2011) 进行了一项研究,合成新的噻唑嘧啶、吡咯噻唑嘧啶和三唑吡咯噻唑嘧啶衍生物。这些化合物衍生自涉及溴乙酸乙酯的反应,显示出有希望的抗氧化和抗肿瘤活性 (Abu‐Hashem、Youssef 和 Hussein,2011)。

杂环化合物的合成

- Solodukhin 等人 (2004) 报道了使用 4,4-二氟-4-苯氧基乙酰乙酸乙酯合成苯氧基二氟甲基取代的氮杂环。这项研究展示了设计具有生物活性的杂环的多功能性,表明在药物化学中具有潜在应用 (Solodukhin 等人,2004)。

放射性碘化和生物学评估

- Abdel-Ghany 等人 (2013) 合成并评估了一种连接到三唑-吡啶部分的新二肽,用于抗菌活性和作为新造影剂的潜在用途。这项研究突出了这些化合物在制药和诊断领域中的实用性 (Abdel-Ghany、Moustafa、Abdel-Bary 和 Shamsel-Din,2013)。

作用机制

Mode of Action

It is known that the compound contains a 4-hydroxy-6-methylpyrimidin-2-ylthio moiety, which may interact with biological targets via hydrogen bonding and other non-covalent interactions .

Pharmacokinetics

The compound’s hydrophilic nature, suggested by the presence of hydroxy and amino groups, may influence its absorption and distribution in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate . .

属性

IUPAC Name |

ethyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-3-18-10(17)5-12-9(16)6-19-11-13-7(2)4-8(15)14-11/h4H,3,5-6H2,1-2H3,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSESFHJJGDBGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC(=CC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

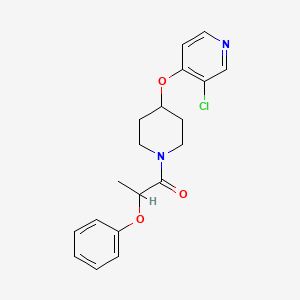

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2912744.png)

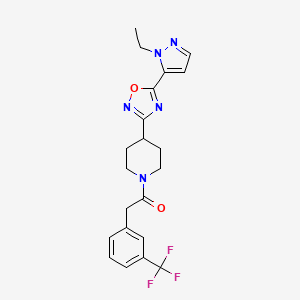

![1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2912745.png)

![Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912748.png)

![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)

![1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2912754.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912755.png)

![{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2912757.png)